Intrinsic Efficacy: SKF‑38393 Is a Partial Agonist, Producing Only 35% of the Maximal cAMP Response of Dopamine
In cultured rat glomerular mesangial cells, SKF‑38393 stimulated cAMP accumulation with an apparent Ka of 0.02 µM but achieved only 35% of the maximal response elicited by the endogenous agonist dopamine. Under identical conditions, fenoldopam displayed a Ka of 0.04 µM and 60% efficacy, whereas 6,7‑ADTN behaved as a full agonist (efficacy ≈100%) [REFS‑1]. This positions SKF‑38393 as a distinctly weak partial agonist, providing a graded rather than saturating D1 signal.
| Evidence Dimension | Intrinsic efficacy (Emax) for cAMP accumulation relative to dopamine |
|---|---|
| Target Compound Data | SKF‑38393: Emax 35% (Ka 0.02 µM) |
| Comparator Or Baseline | Fenoldopam: Emax 60% (Ka 0.04 µM); 6,7‑ADTN: Emax ≈100% (Ka 1.02 µM); Dopamine: Emax 100% (Ka 2.2 µM) |
| Quantified Difference | SKF‑38393 exhibits 2.9‑fold lower efficacy than dopamine and 1.7‑fold lower efficacy than fenoldopam in the same system. |
| Conditions | cAMP accumulation assay in cultured rat glomerular mesangial cells |
Why This Matters
A partial agonist with low intrinsic efficacy is preferred when the experimental goal is to probe D1‑mediated signalling without triggering receptor desensitisation or maximal downstream activation, which would confound interpretation in models of schizophrenia, Parkinson’s disease, or drug addiction.
- [1] Bryson SE, Drew GM, Hall AS, Ball SG, Balmforth AJ. Characterization of the dopamine receptor expressed by rat glomerular mesangial cells in culture. Eur J Pharmacol (Mol Pharmacol Section). 1992;225(1):1-5. View Source
